3,5,6-Trichloro-1,2,4-triazine

Medicinal Chemistry Agrochemical Synthesis Heterocyclic Chemistry

Researchers relying on symmetrical 1,3,5-triazines often encounter limited regioisomeric diversity. 3,5,6-Trichloro-1,2,4-triazine solves this by offering a non-symmetrical scaffold with strict C5>C3>C6 reactivity: - Enables programmed, sequential introduction of three distinct nucleophiles for kinase/GPCR library synthesis. - Provides a documented 78% scalable synthesis from commercial precursors, ensuring cost-effective supply. - Crystalline solid (mp 57-58°C) simplifies storage and handling for process chemists.

Molecular Formula C3Cl3N3
Molecular Weight 184.41 g/mol
CAS No. 873-41-6
Cat. No. B1313864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,6-Trichloro-1,2,4-triazine
CAS873-41-6
Molecular FormulaC3Cl3N3
Molecular Weight184.41 g/mol
Structural Identifiers
SMILESC1(=C(N=NC(=N1)Cl)Cl)Cl
InChIInChI=1S/C3Cl3N3/c4-1-2(5)8-9-3(6)7-1
InChIKeyYHKUFWFVZIIVDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,6-Trichloro-1,2,4-triazine Technical Specifications


3,5,6-Trichloro-1,2,4-triazine (CAS: 873-41-6) is a heterocyclic building block belonging to the 1,2,4-triazine class, characterized by a six-membered aromatic ring with three nitrogen atoms and three chlorine atoms at positions 3, 5, and 6 . It is a white crystalline solid with a melting point of 57–58 °C and a molecular weight of 184.41 g/mol . This compound is typically supplied as a high-purity (98%) intermediate for organic synthesis, particularly for nucleophilic substitution reactions, where the electrophilic chlorine atoms are sequentially displaced by various nucleophiles .

1 Heterocyclic building block for sequential nucleophilic aromatic substitution (SNAr)
2 Predictable reactivity hierarchy (C5 > C3 > C6) enables regioselective derivatization
3 Crystalline solid suitable for standard organic synthesis workflows and storage mp 57–58 °C

3,5,6-Trichloro-1,2,4-triazine vs. Cyanuric Chloride: Regioisomerism


Substituting 3,5,6-Trichloro-1,2,4-triazine with its more common isomer, 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride, TCT), leads to divergent synthetic outcomes due to fundamental differences in ring electronics and regioselectivity. While both are polychlorinated triazines capable of nucleophilic aromatic substitution (SNAr), the 1,2,4-triazine core exhibits a distinct reactivity hierarchy (C5 > C3 > C6) that differs from the temperature-dependent orthogonal selectivity of the symmetrical 1,3,5-triazine ring [1][2]. This non-symmetrical activation pattern is crucial for the sequential installation of different functional groups and for accessing specific substitution isomers that are not accessible via the 1,3,5-triazine scaffold [3].

Regiochemistry 1,2,4-triazine core imposes C5>C3>C6 substitution order; symmetric 1,3,5-triazine (cyanuric chloride) cannot replicate this pattern.
Electronics Ring electronics and nitrogen placement shift electrophilicity compared to 2,4,6-trichloro-1,3,5-triazine, leading to divergent isomer distributions.
Synthetic outcome Using cyanuric chloride may produce substitution isomers inaccessible via 1,2,4-triazine route, altering downstream SAR or material properties.

3,5,6-Trichloro-1,2,4-triazine: Evidence-Based Selection


Regioselective Substitution: C5 > C3 > C6 Reactivity

The nucleophilic substitution of 3,5,6-Trichloro-1,2,4-triazine follows a strict, predictable regioselectivity order: position 5 is the most reactive, followed by position 3, with position 6 being the least reactive [1]. This is a critical differentiation from the more common 2,4,6-Trichloro-1,3,5-triazine (TCT), where substitution is governed primarily by temperature and the nature of the nucleophile rather than an inherent positional bias [2]. In a direct head-to-head study, reaction of the target compound with one equivalent of dimethylamine in ether at room temperature yielded exclusively the 5-dimethylamino derivative (3,6-dichloro-5-dimethylamino-1,2,4-triazine) in 85% yield, confirming the pronounced electrophilicity at C5 [1]. Further substitution with a second equivalent of amine or with methanol occurred exclusively at C3, leaving the C6 chlorine to be displaced only under more forcing conditions [1].

Regioselective substitution
Head-to-head
1 eq. Me2NH, ether, r.t. → exclusively 5-substituted product (85% yield); further substitution proceeds C3 then C6.
Predictable stepwise functionalization without temperature control
Compared with TCT, which requires temperature management for mono-substitution selectivity
Medicinal Chemistry Agrochemical Synthesis Heterocyclic Chemistry

5-Amino-3,6-dichloro-1,2,4-triazine Herbicide Activity

3,5,6-Trichloro-1,2,4-triazine serves as a direct precursor to a distinct class of 5-substituted amino-3,6-dichloro-1,2,4-triazine herbicides, a scaffold with a demonstrated structure-activity relationship (SAR) that differs from the widely commercialized 1,3,5-triazine herbicides (e.g., atrazine) [1]. In a systematic study, twelve derivatives were synthesized from 3,5,6-Trichloro-1,2,4-triazine, with the 5-tert-butylamino- and 5-anilino-3,6-dichloro-1,2,4-triazine derivatives exhibiting the greatest pre-emergence herbicidal activity against paddy weeds (Echinochloa crus-galli, Scirpus juncoides, Eleocharis acicularis) [1]. In contrast, substitution at the 3- and/or 6-positions on the 5-anilino core led to the discovery of even more potent compounds, specifically 5-diisopropylamino- and 2,6-dimethylpiperidino-1,2,4-triazine derivatives, which were advanced to field trials [1].

Herbicide lead activity
Cross-study comparable
5-tert-butylamino and 5-anilino derivatives showed greatest pre-emergence damage to paddy weeds; 5-diisopropylamino and 2,6-dimethylpiperidino analogs advanced to field trials.
Supports exploration of distinct 1,2,4-triazine herbicide space
SAR differentiated from commercial 1,3,5-triazine herbicides; pot test and field trial data
Herbicide Development Agricultural Chemistry Structure-Activity Relationship

Documented Synthetic Route & Scale-Up Viability

The primary synthetic route to 3,5,6-Trichloro-1,2,4-triazine is well-documented, starting from 5-bromo-6-aminouracil, which is treated with phosphorus pentachloride (PCl5), N,N-diethylaniline, and trichlorophosphate at 120°C for 5 hours . This method yields the product in 78% isolated yield . While the post-reaction workup is noted as complex, the reproducibility of this route and the availability of the starting materials establish a clear path for industrial procurement and scale-up . This contrasts with some specialized triazine derivatives that require more exotic or expensive starting materials, making this compound a cost-effective building block.

Synthetic route yield
Class-level inference
78% isolated yield
Indicates scalable supply chain potential
Documented route from 5-bromo-6-aminouracil; uses commodity reagents. Requires vendor-specific validation.
Process Chemistry Scale-up Chemical Sourcing

3,5,6-Trichloro-1,2,4-triazine Application Scenarios


Medicinal Chemistry: Kinase Inhibitors & GPCR Ligands

For medicinal chemists seeking to explore chemical space beyond the well-trodden 1,3,5-triazine core, 3,5,6-Trichloro-1,2,4-triazine offers a unique, non-symmetrical scaffold. The strict regioselectivity (C5 > C3 > C6) allows for the programmed, sequential introduction of diverse amines, alcohols, or thiols to generate focused libraries of 5-substituted, 3,5-disubstituted, or fully substituted triazines [1]. This is particularly valuable for building targeted compound collections for kinase inhibition or GPCR modulation, where a different spatial arrangement of pharmacophores compared to 1,3,5-triazine derivatives can lead to novel intellectual property and improved selectivity profiles.

Agrochemical R&D: Next-Generation Herbicide Discovery

Agrochemical research teams can leverage 3,5,6-Trichloro-1,2,4-triazine as a core building block for developing novel herbicides that may circumvent resistance mechanisms associated with commercial 1,3,5-triazine herbicides like atrazine. The validated SAR from the 5-amino-3,6-dichloro-1,2,4-triazine class provides a clear starting point for lead optimization [2]. The ability to install different amines at the C5 position, followed by further derivatization at C3 and C6, enables the systematic exploration of structure-activity relationships to maximize herbicidal potency and crop safety, as demonstrated by the advancement of 5-diisopropylamino- and 2,6-dimethylpiperidino-1,2,4-triazine derivatives to field trials [2].

Material Science: Functionalized Polymers & Advanced Materials

In polymer and material science, 3,5,6-Trichloro-1,2,4-triazine acts as a trifunctional electrophilic linker for constructing branched polymers, dendrimers, or cross-linked networks. Unlike the symmetrical 1,3,5-triazine linker (cyanuric chloride), the 1,2,4-triazine core introduces asymmetry, which can be exploited to create materials with anisotropic properties or to attach three different functional moieties in a defined spatial orientation [1]. The high reactivity of the chlorine atoms towards nucleophiles like amines and alcohols allows for efficient functionalization under mild conditions, making it suitable for the post-polymerization modification of sensitive substrates .

Process Scale-Up: Reliable Supply Chain

For process chemists and procurement managers, 3,5,6-Trichloro-1,2,4-triazine presents a manageable scale-up profile. Its synthesis from commercially available precursors with a documented 78% yield provides a solid foundation for cost-effective manufacturing . The compound's stability as a crystalline solid (mp 57-58 °C) simplifies storage and handling. When planning a synthetic route that requires sequential chlorine displacement, sourcing this specific regioisomer is essential, as using the incorrect triazine isomer (e.g., cyanuric chloride) would lead to a different substitution pattern and, consequently, a different final product [1]. This ensures that the procured material aligns precisely with the intended synthetic pathway.

Application
Selection Property
Validation Focus
Medicinal chemistry: kinase inhibitors & GPCR ligands
Regioselective C5 > C3 > C6 substitution
Sequential library synthesis and SAR exploration
Agrochemical R&D: next-generation herbicide discovery
5-Amino-3,6-dichloro-1,2,4-triazine scaffold
Herbicidal potency and crop safety optimization
Material science: functionalized polymers & advanced materials
Asymmetric trifunctional electrophilic linker
Anisotropic properties and post-polymerization modification
Process scale-up: reliable supply chain
Documented synthetic route with competitive yield
Supply consistency, storage stability, and cost-effective manufacturing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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